3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid
Description
Properties
Molecular Formula |
C15H24O3Si |
|---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-13-9-6-12(7-10-13)8-11-14(16)17/h6-7,9-10H,8,11H2,1-5H3,(H,16,17) |
InChI Key |
LLPBCBGIDCIMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), amines (RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols.
Scientific Research Applications
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propanoic acid involves the protection of hydroxyl groups via silylation. The TBDMS group provides steric hindrance, which prevents unwanted side reactions and enhances the stability of the compound. The silylation reaction proceeds through the formation of a pentavalent silicon intermediate, driven by the formation of a strong Si-F bond .
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydroxyl-Substituted Derivatives
3-(4-Hydroxyphenyl)propionic Acid (HPPA)
- Structure : Para-hydroxyl group.
- Molecular Weight : 166.13 g/mol.
- Source/Bioactivity : Produced by gut microbiota during cranberry proanthocyanidin metabolism . Exhibits anti-inflammatory properties and modulates microRNA expression in intestinal cells .
- Key Differences : The hydroxyl group increases polarity (lower logP) compared to silyl-protected analogs, enhancing solubility but reducing metabolic stability.
3-(2,4-Dihydroxyphenyl)propionic Acid
- Structure : Dihydroxyl groups at positions 2 and 4.
- Molecular Weight : 198.17 g/mol.
- Metabolism : Degraded by Pseudomonas mandelii via oxidative ipso-hydroxylation to form 3-(2,3,5-trihydroxyphenyl)propionic acid, a precursor to downstream metabolites like 6-(2-carboxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid .
- Key Differences: Additional hydroxyl groups increase reactivity and susceptibility to enzymatic oxidation compared to mono-substituted derivatives.
Alkyl-Substituted Derivatives
3-(4-tert-Butylphenyl)propanoic Acid
- Structure : Para-tert-butyl group.
- Molecular Weight : 206.28 g/mol.
- Applications : Used in chemical synthesis; the tert-butyl group enhances lipophilicity and steric hindrance, reducing enzymatic degradation .
- Key Differences : Less polar than hydroxylated analogs but lacks the hydrolytic lability of silyl ethers.
3-(4-Isopropylphenyl)propionic Acid (IPPA)
- Structure : Para-isopropyl group.
- Bioactivity: Inhibits monoamine oxidase (MAO), making it a research tool for studying neurotransmitter regulation .
- Key Differences : Smaller alkyl group compared to tert-butyl or TBDMS, resulting in moderate lipophilicity and distinct biological targeting.
Methoxy-Substituted Derivatives
3-(4-Methoxyphenyl)propionic Acid
- Structure : Para-methoxy group.
- Molecular Weight : 180.16 g/mol.
- Source : Isolated from marine organisms like Chicoreus ramosus; the methoxy group balances solubility and stability .
- Key Differences : Methoxy substituents resist oxidation better than hydroxyl groups but lack the metabolic versatility of silyl-protected derivatives.
Multi-Substituted Derivatives
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid
- Structure : Two tert-butyl groups at positions 3 and 5, hydroxyl at position 4.
- Bioactivity: Likely acts as an antioxidant due to the phenolic hydroxyl and electron-donating alkyl groups .
- Key Differences : Bulky substituents enhance radical-scavenging capacity but limit membrane permeability compared to simpler analogs.
Silyl-Protected Derivatives (Hypothetical Comparison)
- Structure : Para-TBDMS ether.
- Hypothetical Properties: Molecular Weight: ~308 g/mol (estimated). Stability: Resists hydrolysis under basic/neutral conditions but cleaved by fluoride ions. Applications: Potential use in protecting hydroxyl groups during multi-step syntheses.
Data Tables
Table 1: Structural and Functional Comparison of Phenylpropionic Acid Derivatives
*Hypothetical data based on structural analogs.
Research Findings and Mechanistic Insights
- Microbial Metabolism : Hydroxyl position dictates degradation pathways. For example, 3-(2,4-dihydroxyphenyl)propionic acid undergoes oxidative ipso-hydroxylation in Pseudomonas, whereas para-hydroxylated analogs like HPPA are absorbed into systemic circulation .
- Bioactivity : Alkyl substituents (e.g., tert-butyl, isopropyl) enhance interaction with hydrophobic enzyme pockets (e.g., MAO), while hydroxyl groups promote antioxidant effects .
- Synthetic Utility : Silyl-protected derivatives are critical in multi-step syntheses, offering reversible protection of reactive sites .
Biological Activity
3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid is a synthetic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C15H24O3Si
- Molecular Weight : 284.43 g/mol
- CAS Number : 1078-61-1
The biological activity of this compound is primarily attributed to its anti-inflammatory and immunomodulatory properties. The compound has been shown to affect cytokine production in peripheral blood mononuclear cells (PBMC), influencing both innate and adaptive immune responses.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
- Anti-inflammatory Research :
- Antiproliferative Effects :
- Immunomodulation :
Discussion
The findings surrounding this compound suggest that it possesses significant biological activity with implications for therapeutic use. Its ability to modulate immune responses and inhibit inflammatory cytokines positions it as a candidate for further investigation in clinical settings.
Q & A
Basic: What are the key considerations for synthesizing 3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid, particularly regarding protecting group strategies?
The tert-butyldimethylsilyl (TBDMS) group is widely used to protect phenolic hydroxyl groups due to its stability under basic and mildly acidic conditions. To introduce the TBDMS group:
- React the phenolic precursor (e.g., 4-hydroxyphenylpropionic acid) with TBDMS chloride in anhydrous dichloromethane or DMF, using imidazole as a base.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete silylation .
- Purify the product using silica gel chromatography to remove unreacted reagents.
Methodological Tip: Anhydrous conditions are critical to avoid hydrolysis of the silylating agent. Use molecular sieves or inert gas atmospheres during synthesis .
Advanced: How can conflicting NMR data be resolved when characterizing the TBDMS group in this compound?
Discrepancies in - or -NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Residual moisture : Ensure thorough drying of the sample.
- Incomplete silylation : Re-examine reaction conditions (e.g., stoichiometry, reaction time).
- Steric effects : The bulky TBDMS group can alter coupling constants. Compare data with structurally analogous silyl-protected compounds (e.g., 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid) .
Advanced Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography (via SHELXL ) for unambiguous structural confirmation.
Basic: What analytical techniques are most effective for confirming purity and structure?
- HPLC : Assess purity (>95% recommended for research-grade material).
- NMR : - and -NMR to confirm the TBDMS group (characteristic upfield shifts for Si-CH at ~0.2 ppm) and propionic acid backbone.
- FT-IR : Look for C=O stretches (~1700 cm) and Si-O vibrations (~1250 cm).
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification. Cross-reference with databases like NIST Chemistry WebBook .
Advanced: What strategies mitigate decomposition of the TBDMS group during synthesis under acidic conditions?
The TBDMS group is labile under strong acids. Mitigation strategies include:
- Buffered Conditions : Use weak acids (e.g., acetic acid) or buffered solutions to limit cleavage.
- Temporary Protection : Introduce acid-labile groups (e.g., tert-butyl esters) alongside TBDMS for orthogonal deprotection .
- Post-Synthetic Deprotection : Add the TBDMS group in later stages to avoid prolonged acidic exposure.
Case Study : In 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid synthesis, tert-butyl groups provided complementary protection under acidic workflows .
Basic: How does the TBDMS group influence solubility and reactivity?
- Solubility : Enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF).
- Reactivity : Steric hindrance from TBDMS reduces undesired oxidation or electrophilic substitution at the phenolic position. Useful in multi-step syntheses requiring selective functionalization .
Advanced: How to address batch-to-batch variability in spectroscopic data?
- Orthogonal Purification : Combine column chromatography with recrystallization to remove impurities.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data.
Example : In studies on 3-(4-Hydroxyphenyl)propionic acid, isotopic labeling ([]) clarified biosynthetic pathways and NMR assignments .
Basic: What are the storage recommendations for this compound?
- Temperature : Store at –20°C in airtight containers under inert gas (N or Ar).
- Stability : The TBDMS group is moisture-sensitive. Use desiccants (e.g., silica gel) in storage vials.
Evidence : Similar silyl ethers (e.g., 3-(4-Benzyloxyphenyl)propionic acid) require cold storage to prevent hydrolysis .
Advanced: How to optimize yield in large-scale synthesis?
- Continuous Flow Reactors : Improve mixing and heat transfer for silylation reactions, reducing side products .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate silyl ether formation.
- Scale-Up Monitoring : Implement inline FT-IR or Raman spectroscopy for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
